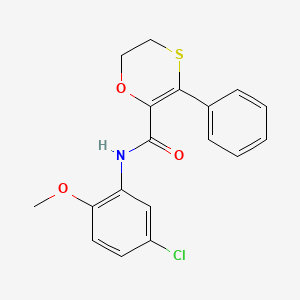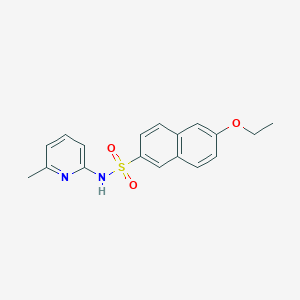
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is a complex organic compound that features a piperazine moiety, a pyran ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s piperazine moiety is known for its pharmacological activity, making it a candidate for drug development.
Pharmacology: It can be used to study receptor interactions and the effects of piperazine derivatives on biological systems.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A widely used piperazine derivative with similar pharmacological properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative known for its central nervous system activity.
Uniqueness
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is unique due to its combination of a piperazine moiety, a pyran ring, and a chlorophenyl group
Properties
Molecular Formula |
C23H28ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
InChI |
InChI=1S/C23H28ClN3O4/c24-17-4-3-7-19(12-17)27-10-8-26(9-11-27)14-20-13-21(28)22(15-30-20)31-16-23(29)25-18-5-1-2-6-18/h3-4,7,12-13,15,18H,1-2,5-6,8-11,14,16H2,(H,25,29) |
InChI Key |
QDUGRFWHEYHZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B12185786.png)
![Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-](/img/structure/B12185790.png)

![Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12185794.png)
![4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine](/img/structure/B12185797.png)
![1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12185809.png)
![N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12185812.png)
![7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12185813.png)

![methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12185819.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12185827.png)


![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185838.png)
